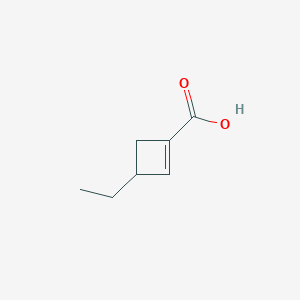

3-Ethylcyclobut-1-ene-1-carboxylic acid

CAS No.: 89897-93-8

Cat. No.: VC18672250

Molecular Formula: C7H10O2

Molecular Weight: 126.15 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 89897-93-8 |

|---|---|

| Molecular Formula | C7H10O2 |

| Molecular Weight | 126.15 g/mol |

| IUPAC Name | 3-ethylcyclobutene-1-carboxylic acid |

| Standard InChI | InChI=1S/C7H10O2/c1-2-5-3-6(4-5)7(8)9/h3,5H,2,4H2,1H3,(H,8,9) |

| Standard InChI Key | SGNJQXXBFHTBMS-UHFFFAOYSA-N |

| Canonical SMILES | CCC1CC(=C1)C(=O)O |

Introduction

Structural Characteristics and Molecular Identity

Cyclobutene Core and Functionalization

The compound’s defining feature is its cyclobutene ring, a four-membered cyclic alkene with significant ring strain. The double bond between C1 and C2 introduces rigidity, while the ethyl substituent at C3 and the carboxylic acid group at C1 create a bifunctional structure. The IUPAC name, 3-ethylcyclobutene-1-carboxylic acid, reflects these substituents’ positions .

Key structural data:

-

Canonical SMILES:

CCC1CC(=C1)C(=O)O -

InChIKey:

SGNJQXXBFHTBMS-UHFFFAOYSA-N -

Molecular geometry: Planar cyclobutene ring with carboxylic acid and ethyl groups in equatorial positions.

The strain energy of the cyclobutene ring (estimated at ~25–30 kcal/mol for similar systems) enhances its reactivity, particularly in ring-opening or [2+2] cycloaddition reactions .

Synthesis and Manufacturing

Current Methodologies

While no explicit synthesis protocols for 3-ethylcyclobut-1-ene-1-carboxylic acid are publicly documented, analogous compounds provide insight. A patent (CN101555205B) describes synthesizing 3-oxo-1-cyclobutane-carboxylic acid via a multistep process involving dichloroacetone, ethylene glycol, and malonate esters . Adapting this approach could involve:

-

Ketol formation: Reacting 1,3-dichloroacetone with ethylene glycol to form 2,2-dichloromethyl-1,3-dioxolane.

-

Cyclization: Using methyl malonate under acidic conditions to construct the cyclobutane core.

-

Functionalization: Introducing the ethyl group via alkylation before or after ring formation.

Challenges include controlling regioselectivity during ethyl group addition and preserving the alkene during oxidation steps. Alternative routes may employ photochemical [2+2] cycloadditions of ethylene derivatives with α,β-unsaturated carboxylic acids.

Comparative Synthesis Table

Physicochemical Properties

Experimental and Predicted Data

Limited experimental data exist, but computational models (e.g., COSMO-RS) predict:

-

Water solubility: ~1.2 g/L (25°C), driven by carboxylic acid hydrophilicity.

-

logP: 1.8 ± 0.3, indicating moderate lipophilicity suitable for membrane permeability .

-

pKa: ~4.2 (carboxylic acid), making it predominantly deprotonated at physiological pH.

Thermal stability is likely poor due to ring strain; differential scanning calorimetry (DSC) of similar cyclobutenes shows decomposition onset at 120–150°C .

Applications and Reactivity

Comparative Reactivity

Future Directions

-

Synthetic Optimization: Develop catalytic asymmetric routes for enantioselective synthesis.

-

Biological Screening: Evaluate antimicrobial or anticancer activity through high-throughput assays.

-

Materials Science: Investigate copolymerization with alkenes to create strained polymers.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume